(Rac)-Ramosetron-d3 (hydrochloride)
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Overview
Description
(Rac)-Ramosetron-d3 (hydrochloride) is a deuterated form of Ramosetron, a selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in the treatment of nausea and vomiting, particularly those induced by chemotherapy. The deuterium labeling in (Rac)-Ramosetron-d3 (hydrochloride) enhances its stability and provides a useful tool for pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ramosetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Ramosetron molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of (Rac)-Ramosetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Ramosetron-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of deuterated alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(Rac)-Ramosetron-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Neuroscience Research: Used to investigate the role of serotonin 5-HT3 receptors in various neurological disorders.
Cancer Research: Employed in studies related to chemotherapy-induced nausea and vomiting, helping to develop more effective antiemetic therapies.
Drug Development: Serves as a reference compound in the development of new 5-HT3 receptor antagonists.
Mechanism of Action
(Rac)-Ramosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are ligand-gated ion channels. Upon binding, it inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems.
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: A potent antiemetic with a longer duration of action.
Palonosetron: Known for its high affinity and prolonged action at the 5-HT3 receptor.
Uniqueness
(Rac)-Ramosetron-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. This feature distinguishes it from other 5-HT3 receptor antagonists and makes it a valuable tool in both clinical and research settings.
Properties
Molecular Formula |
C17H18ClN3O |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/i1D3; |
InChI Key |
XIXYTCLDXQRHJO-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Origin of Product |
United States |
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